![molecular formula C7H11NO B2417662 (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one CAS No. 2361749-22-4](/img/structure/B2417662.png)
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one, commonly known as HCP, is a cyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
- Bicyclic pyrrolopyrroles, including EN300-7428101, serve as the core for optoelectronic materials . These materials find applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors due to their unique electronic properties.
- EN300-7428101 and related compounds are used as pigments and dyes . Their distinct coloration makes them valuable in various industries, including textiles, paints, and printing.
- Hydrogenated pyrrolo [3,4-b]pyrroles, a class to which EN300-7428101 belongs, exhibit diverse biological activities . Researchers have identified derivatives with promising properties:
- Protein Methyltransferase Inhibitors : Some derivatives act as inhibitors of protein methyltransferases, which play crucial roles in epigenetic regulation .
- Glycosyltransferase Inhibitors : Others inhibit glycosyltransferases, enzymes involved in carbohydrate biosynthesis .
- Serotonin Receptor Agonists : Certain derivatives act as agonists for various serotonin 5-HT-receptors .
- Integrin VLA-4 Antagonists : Another group of derivatives shows promise as integrin VLA-4 antagonists .
- Structural Analogs of Antibacterial Fluoroquinolones : Some hydrogenated pyrrolo [3,4-b]pyrroles are structural analogs of antibacterial fluoroquinolones .
- Researchers have explored synthetic routes to construct hydrogenated pyrrolo [3,4-b]pyrroles. The most common strategies include:
- Multistage Synthesis from Non-Cyclic Precursors : This approach involves N-alkenyl tethered aldehydes, which cyclize with α-amino acids via azomethine ylides .
- Intramolecular 1,3-Dipolar Cycloaddition : Phosphorus-containing azomethine ylides generated in situ from alkene-tethered imines or transition metal-promoted carbonilative carbocyclization of N-allene imines lead to hydrogenated pyrrolo [3,4-b]pyrroles .
- A stereoselective synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones has been developed . These compounds may find applications in drug discovery and medicinal chemistry.
- EN300-7428101 (also known as JZL184) is a potent and selective inhibitor of MAGL, an enzyme involved in the endocannabinoid system. Its development has implications for understanding lipid metabolism and potential therapeutic interventions.
Optoelectronic Materials
Pigments and Dyes
Biological Activities
Synthetic Approaches
Functionalized cis-Hexahydropyrrolo[3,2-b]pyrrol-3-ones
Selective Inhibitor of Monoacylglycerol Lipase (MAGL)
Mecanismo De Acción
Target of Action
The primary targets of EN300-7428101 are cysteinyl proteinases , including cathepsin K . These enzymes play crucial roles in various biological processes, including protein degradation and turnover, antigen processing, and bone resorption .
Mode of Action
EN300-7428101 interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active sites of cysteinyl proteinases, preventing them from catalyzing their substrate proteins . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of cysteinyl proteinases by EN300-7428101 affects several biochemical pathways. Most notably, it impacts the pathway of protein degradation and turnover, leading to an accumulation of undegraded proteins . Additionally, the inhibition of cathepsin K disrupts the process of bone resorption, which could have implications for conditions like osteoporosis .
Pharmacokinetics
This suggests that the compound is well-absorbed, adequately distributed throughout the body, metabolized efficiently, and excreted in a timely manner, all of which contribute to its bioavailability .
Result of Action
The molecular and cellular effects of EN300-7428101’s action primarily involve the disruption of normal protein degradation and bone resorption processes . At the molecular level, this leads to an accumulation of undegraded proteins. At the cellular level, it can affect the function of cells that rely on these processes, such as osteoclasts in the case of bone resorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-7428101. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target enzymes . .
Propiedades
IUPAC Name |
(3aS,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPMHBHXGEBBX-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.